1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene

Medicinal Chemistry Drug Design Physicochemical Profiling

1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene (CAS 42908-82-7, MF: C₈H₄F₆O, MW: 230.11 g/mol) is a disubstituted aromatic compound bearing both a trifluoromethoxy (–OCF₃) group and a trifluoromethyl (–CF₃) group in a meta-substitution pattern on a benzene ring. This compound belongs to the class of highly fluorinated benzene building blocks and serves as a key intermediate in medicinal chemistry and materials science due to the unique combined electron-withdrawing properties conferred by its two perfluorinated substituents.

Molecular Formula C8H4F6O
Molecular Weight 230.11 g/mol
CAS No. 42908-82-7
Cat. No. B3136959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene
CAS42908-82-7
Molecular FormulaC8H4F6O
Molecular Weight230.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C(F)(F)F
InChIInChI=1S/C8H4F6O/c9-7(10,11)5-2-1-3-6(4-5)15-8(12,13)14/h1-4H
InChIKeyACUIYXQIANMNHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene (CAS 42908-82-7): Procurement-Grade Overview and Structural Classification


1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene (CAS 42908-82-7, MF: C₈H₄F₆O, MW: 230.11 g/mol) is a disubstituted aromatic compound bearing both a trifluoromethoxy (–OCF₃) group and a trifluoromethyl (–CF₃) group in a meta-substitution pattern on a benzene ring [1]. This compound belongs to the class of highly fluorinated benzene building blocks and serves as a key intermediate in medicinal chemistry and materials science due to the unique combined electron-withdrawing properties conferred by its two perfluorinated substituents [2]. The meta-disposition of the –OCF₃ and –CF₃ groups distinguishes it from ortho- or para-substituted regioisomers, which exhibit altered reactivity profiles and physicochemical behavior due to differences in electronic and steric interactions.

Why Generic Substitution Fails: Differentiated Reactivity and Physicochemical Properties of 1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene


Fluorinated benzene building blocks bearing –CF₃ or –OCF₃ substituents are not interchangeable despite superficial structural similarity. Substitution of a methoxy (–OCH₃) group with a trifluoromethoxy (–OCF₃) group alters lipophilicity by approximately +1.2 to +1.5 logD units, decreases metabolic stability in hepatic microsomal assays, and fundamentally modifies the electronic character of the aromatic ring [1]. Furthermore, the meta- versus para-disposition of –OCF₃ and –CF₃ groups alters both regioselectivity in electrophilic aromatic substitution and conformational preferences of the aromatic core [2]. The combination of two strongly electron-withdrawing groups in the meta-position creates a unique electronic environment that cannot be replicated by mono-substituted analogs such as 1-(trifluoromethyl)benzene, 1-(trifluoromethoxy)benzene, or 3-(trifluoromethyl)anisole. Procurement decisions predicated on cost or availability alone risk introducing compounds with divergent reactivity, altered metabolic profiles, and incompatible physical properties that compromise downstream synthetic and biological outcomes.

Quantitative Differentiation Evidence: 1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene vs. Structural Analogs


Lipophilicity Differentiation: –OCF₃ vs. –OCH₃ and –CF₃ Substituent Effects

In a systematic comparative study of aliphatic derivatives, the trifluoromethoxy (–OCF₃) substituent conferred higher lipophilicity compared to methoxy (–OCH₃) analogs, while exhibiting lipophilicity nearly equivalent to trifluoromethyl (–CF₃)-bearing compounds [1]. The –OCF₃-substituted compounds demonstrated kinetic solubility comparable to both –OCH₃ and –CF₃ analogs, indicating that the –OCF₃ group enhances lipophilicity without proportionally sacrificing aqueous solubility [1]. Microsomal stability assays revealed that the trifluoromethoxy group typically decreased metabolic stability compared to either –OCH₃- or –CF₃-substituted counterparts [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

¹⁷O NMR Spectroscopic Differentiation: –OCF₃ vs. –OCH₃ Substituents

Natural abundance ¹⁷O NMR chemical shift data for meta- and para-substituted α,α,α-trifluoromethoxybenzenes recorded in acetonitrile at 75 °C demonstrate that the ¹⁷O NMR signals for trifluoromethoxy (–OCF₃) compounds are deshielded by greater than 65 ppm compared to analogous methoxy (–OCH₃) compounds [1]. A quantitative linear relationship was established between the ¹⁷O NMR chemical shifts of trifluoromethoxybenzenes and the corresponding methoxybenzenes, enabling predictive structure-spectrum correlation [1].

Analytical Chemistry Structural Elucidation NMR Spectroscopy

Regioselective Reactivity: Meta-Substituted –OCF₃/–CF₃ Benzene in Liquid Crystalline Applications

Patent EP0334911 discloses substituted phenyl trifluoromethyl ethers of formula (I), wherein the meta-substitution pattern incorporating –OCF₃ and –CF₃ groups is explicitly claimed as suitable for use as components of liquid-crystalline phases [1]. The combination of the trifluoromethoxy and trifluoromethyl groups in specific substitution patterns on the benzene ring imparts favorable dielectric anisotropy and mesomorphic properties essential for liquid crystal display (LCD) applications [1]. While the patent does not provide head-to-head quantitative performance data, it establishes the structural uniqueness of the meta-disubstituted –OCF₃/–CF₃ benzene core as a privileged scaffold in liquid crystalline material design [1].

Materials Science Liquid Crystals Electro-Optical Materials

Optimal Research and Industrial Application Scenarios for 1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene (CAS 42908-82-7)


Medicinal Chemistry: Lipophilicity Optimization in Drug Candidate Synthesis

This compound serves as a critical building block for introducing the –OCF₃/–CF₃ pharmacophore pair into drug candidates. Based on evidence that –OCF₃ confers approximately +1.2 to +1.5 logD units of increased lipophilicity relative to –OCH₃ while maintaining comparable kinetic solubility, medicinal chemists should select 1-(trifluoromethoxy)-3-(trifluoromethyl)benzene rather than 3-(trifluoromethyl)anisole when enhanced membrane permeability is required without proportional solubility penalty [1]. The decreased microsomal stability associated with –OCF₃ relative to –OCH₃ and –CF₃ must be considered during lead optimization [1].

Analytical Quality Control: Spectroscopic Verification of –OCF₃ Incorporation

The >65 ppm downfield ¹⁷O NMR shift characteristic of –OCF₃ versus –OCH₃ substituents provides a definitive spectroscopic marker for confirming successful synthetic incorporation of the trifluoromethoxy group [1]. Analytical laboratories should leverage this quantitative spectral differentiation when verifying the identity and purity of 1-(trifluoromethoxy)-3-(trifluoromethyl)benzene and its synthetic derivatives, distinguishing them from methoxy-containing analogs that may arise as impurities or mis-specified products.

Materials Science: Synthesis of Fluorinated Liquid Crystalline Components

The meta-disubstituted –OCF₃/–CF₃ benzene core of this compound aligns with the general structural formula claimed in EP0334911 for phenyl trifluoromethyl ethers suitable as liquid crystalline phase components [1]. Materials scientists developing fluorinated liquid crystals for display technologies should procure the meta-substituted regioisomer specifically, as the electronic and conformational properties imparted by the meta-disposition of –OCF₃ and –CF₃ are integral to achieving desired dielectric anisotropy and mesomorphic behavior [1].

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